molecular formula C11H10N6O B2706664 N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415632-57-2

N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B2706664
CAS No.: 2415632-57-2
M. Wt: 242.242
InChI Key: KGFIDUHHEXWSQA-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that features a unique combination of pyrazole, imidazo[1,2-b]pyridazine, and carboxamide groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step reactions starting from readily available precursorsKey steps may involve cyclization reactions, nucleophilic substitutions, and amide bond formation under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic rings .

Scientific Research Applications

N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(1-methylpyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O/c1-16-7-8(6-13-16)14-11(18)9-2-3-10-12-4-5-17(10)15-9/h2-7H,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFIDUHHEXWSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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